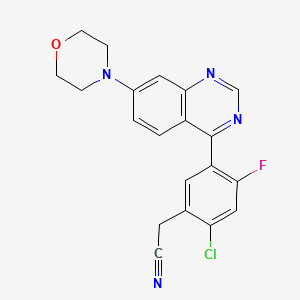![molecular formula C10H8ClN3 B13035472 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine](/img/structure/B13035472.png)
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with cyclopropylamine, followed by cyclization with a suitable reagent to form the pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-B]pyrazine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It is employed in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: A simpler analog with only the pyridine ring.
Cyclopropylamine: Contains the cyclopropyl group but lacks the heterocyclic structure.
Pyrido[2,3-B]pyrazine: The parent compound without the chlorine and cyclopropyl substitutions.
Uniqueness
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine is unique due to its combination of the chlorine atom and cyclopropyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
Propiedades
Fórmula molecular |
C10H8ClN3 |
|---|---|
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
2-chloro-7-cyclopropylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C10H8ClN3/c11-9-5-13-10-8(14-9)3-7(4-12-10)6-1-2-6/h3-6H,1-2H2 |
Clave InChI |
BYVPFXQQARCJLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC3=NC(=CN=C3N=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13035419.png)

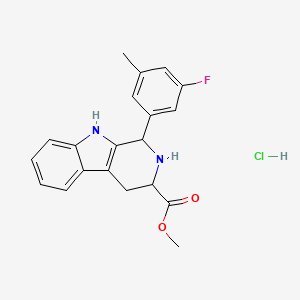
![Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13035436.png)
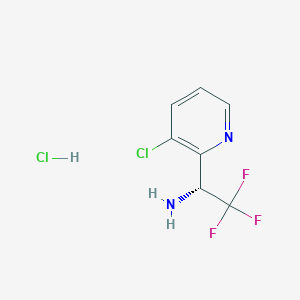
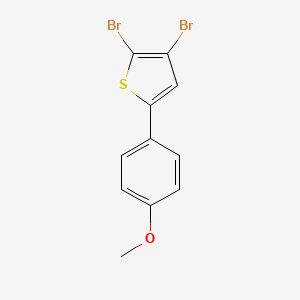
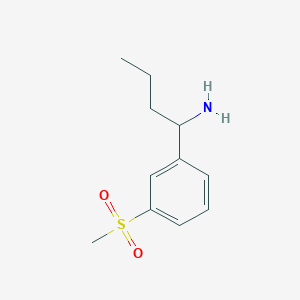
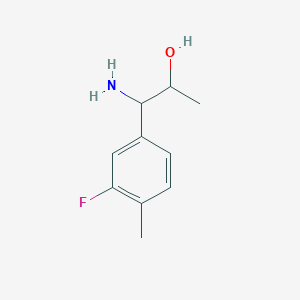

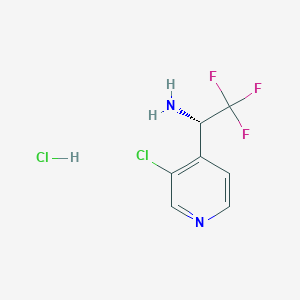

![2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid](/img/structure/B13035489.png)
